molecular formula C10H8ClNO2 B8584574 Methyl 2-(2-chloro-4-cyanophenyl)acetate

Methyl 2-(2-chloro-4-cyanophenyl)acetate

Cat. No. B8584574
M. Wt: 209.63 g/mol
InChI Key: GINMVJXFKHWHPJ-UHFFFAOYSA-N
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Patent
US09278969B2

Procedure details

4-{5-[2-tert-Butyldimethylsilanyloxy)ethyl]imidazol-1-ylmethyl}-3-chlorobenzonitrile (1.7 g, 4.52 mmol) is dissolved in anhydrous THF (30 mL) and stirred at −78° C. before a THF solution of LHMDS (8.1 mL, 1.0 M) is added. After 15 min, methyl cyanoformate (0.38 mL, 4.74 mmol) is added and the solution is left at −78° C. for 2 h. The excess LHMDS is quenched with aqueous saturated NH4Cl and the mixture is allowed to warm to room temperature. The mixture is then diluted with EtOAc and washed with aqueous saturated NH4Cl (2×). Organic is dried (Na2SO4) and evaporated. The crude residue is purified via flash column chromatography (EtOAc/hexanes 1:1→EtOAc) to give {5-[2-tert-butyldimethylsilanyloxy)ethyl]-imidazol-1-yl}-(2-chloro-4-cyanophenyl)acetic acid methyl ester as an oil. MS (ESI) m/z 434.3, 436.3 (M+H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:20]([C:22]([O:24][CH3:25])=[O:23])#N>C1COCC1>[CH3:25][O:24][C:22](=[O:23])[CH2:20][C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[Cl:1] |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
C(#N)C(=O)OC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
8.1 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WAIT
Type
WAIT
Details
the solution is left at −78° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess LHMDS is quenched with aqueous saturated NH4Cl
ADDITION
Type
ADDITION
Details
The mixture is then diluted with EtOAc
WASH
Type
WASH
Details
washed with aqueous saturated NH4Cl (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue is purified via flash column chromatography (EtOAc/hexanes 1:1→EtOAc)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1)C#N)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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